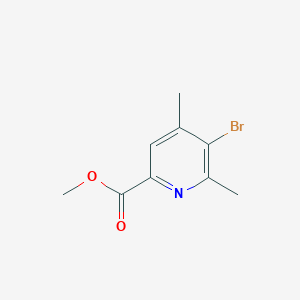
1-(2-Aminophenyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminophenyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C11H11ClN2. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science . This compound is characterized by the presence of an aminophenyl group attached to the pyridinium ring, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-(2-Aminophenyl)pyridin-1-ium chloride typically involves the reaction of 2-aminopyridine with an appropriate halogenated benzene derivative under specific conditions . One common method includes the reaction of 2-aminopyridine with 2-chlorobenzene in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(2-Aminophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like DMF, methanol, or ethanol, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminophenyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Aminophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity . The pyridinium ring can also interact with enzymes and receptors, modulating their function . These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminophenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(4-Aminophenyl)pyridin-1-ium chloride: This compound has a similar structure but with the amino group positioned at the 4-position of the phenyl ring.
1-(2-Aminophenyl)pyridin-1-ium bromide: Similar to the chloride derivative but with a bromide ion instead of chloride.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications .
Eigenschaften
Molekularformel |
C11H11ClN2 |
|---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
2-pyridin-1-ium-1-ylaniline;chloride |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1-9H,12H2;1H/q+1;/p-1 |
InChI-Schlüssel |
AEHWXYJJQLDEIM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=C2N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662360.png)


![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)






![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)

